molecular formula C9H8Br2O2 B1630638 Methyl 3,5-dibromo-4-methylbenzoate CAS No. 74896-66-5

Methyl 3,5-dibromo-4-methylbenzoate

Cat. No.: B1630638
CAS No.: 74896-66-5
M. Wt: 307.97 g/mol
InChI Key: SRLAXDDPVYZYNI-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-4-methylbenzoate is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Single Crystal and Theoretical Analysis of Methyl 4-Hydroxybenzoate

Methyl 4-hydroxybenzoate, known as methyl paraben, is used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. The study detailed the crystal structure, Hirshfeld surface analysis for intermolecular interactions, and computational calculations including Hartree Fock (HF) and Density Functional Theory (DFT) methods. The chemical quantum parameters derived from this study highlight the pharmaceutical activity of the molecule, suggesting a broader implication for similar compounds in pharmaceutical applications (Sharfalddin et al., 2020).

Synthesis and Antioxidant Activity of Novel Compounds

A study focused on the synthesis and evaluation of new compounds for antioxidant activities, which are crucial in reducing oxidative stress, a factor in various diseases. Although not directly related to Methyl 3,5-dibromo-4-methylbenzoate, this research demonstrates the importance of synthesizing and analyzing compounds for potential health benefits (Yüksek et al., 2015).

Neuroprotective Effects of Related Compounds

The neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in human neuroblastoma cells were investigated, showcasing the potential of methylated benzoates in protecting against cellular damage. This study highlights the relevance of chemical modifications on benzoate compounds for enhancing biological activity (Cai et al., 2016).

Application in High-Temperature Proton-Conducting Polymer Electrolyte

Research on imidazole and 1-methyl imidazole as additives in polybenzimidazole equilibrated with phosphoric acid for high-temperature proton-conducting polymer electrolyte applications shows the versatility of such compounds in technological applications, such as fuel cells (Schechter & Savinell, 2002).

Electrochemical Study for Electro-Organic Synthesis

An electrochemical study of catechol and its derivatives, including those with modifications on the benzene ring similar to this compound, demonstrates the utility of these compounds in electro-organic synthesis, leading to new organic materials (Golabi & Nematollahi, 1997).

Properties

IUPAC Name

methyl 3,5-dibromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLAXDDPVYZYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347630
Record name Methyl 3,5-dibromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74896-66-5
Record name Methyl 3,5-dibromo-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74896-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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